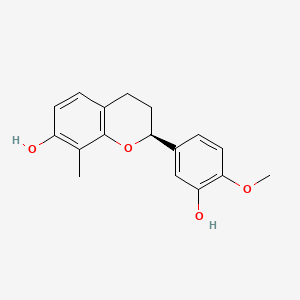

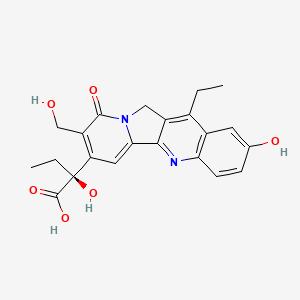

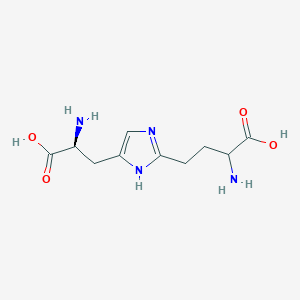

![molecular formula C17H21N3OS B1199795 Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- CAS No. 105963-46-0](/img/structure/B1199795.png)

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-

説明

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole carboxamide derivatives involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

科学的研究の応用

Immunology

Tok-8801 has shown promising results in immunomodulatory activity . It has been compared to levamisole (LMS) and found to enhance the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes . This suggests potential applications in vaccine adjuvant development and immune response modulation .

Neurology

Tok-8801’s immunomodulatory effects suggest potential applications in neuroinflammatory conditions . It could be explored for treating diseases like multiple sclerosis where immune system modulation is a key therapeutic strategy .

Endocrinology

Given its immunomodulatory action, Tok-8801 might be researched for its effects on autoimmune endocrine disorders , such as type 1 diabetes or autoimmune thyroid diseases .

Gastroenterology

Tok-8801 could be investigated for its potential in treating inflammatory bowel diseases (IBD) , such as Crohn’s disease and ulcerative colitis, where controlling the immune response is crucial .

Dermatology

The compound’s immunomodulatory effects may be beneficial in dermatological conditions with an immune component, such as psoriasis or eczema .

Hematology

In hematology, Tok-8801 could be explored for its potential to modulate the immune system in conditions like autoimmune hemolytic anemia or immune thrombocytopenia .

作用機序

Tok-8801, also known as 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide or Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-, is a synthesized dihydroimidazothiazole carboxamide . It is under development as an immunomodulator .

Target of Action

Tok-8801 primarily targets the G protein-coupled estrogen receptor (GPER) . GPER is a member of the G protein-coupled receptor family and plays a crucial role in mediating the non-genomic effects of estrogen .

Mode of Action

Tok-8801 acts as an agonist of GPER . It binds to GPER, triggering a series of intracellular events that lead to the activation of various signaling pathways . The anticancer activity of Tok-8801 is dependent upon GPER expression within the tumor cells .

Biochemical Pathways

The activation of GPER by Tok-8801 leads to a rapid proteasomal degradation of c-Myc . c-Myc is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation . The degradation of c-Myc disrupts its target gene expression, which is consistent with the known mechanism of action .

Pharmacokinetics

It is known that tok-8801 is administered orally . The compound’s effects on the immune response have been observed at doses ranging from 0.1 to 10 mg/kg .

Result of Action

Tok-8801 has shown to have immunomodulatory effects. It enhances the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes . It also suppresses the PFC responses to varying doses of antigen in high responders to SRBC antigen, while augmenting the PFC response in aged mice where the PFC response is markedly depressed compared with that in young mice .

Action Environment

It is known that the compound’s immunomodulatory actions were compared in dose and activity with those of lobenzarit and bucillamine . This suggests that the efficacy and stability of Tok-8801 could potentially be influenced by factors such as dosage and the presence of other drugs.

特性

IUPAC Name |

3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPFPRVTDMWNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909841 | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- | |

CAS RN |

105963-46-0 | |

| Record name | Tok 8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of TOK-8801 on the immune system?

A1: While the exact mechanism remains unclear, current research suggests that TOK-8801 exerts its immunomodulatory effects by primarily influencing T cell activity. This is evidenced by the observation that the compound's ability to enhance antibody production is abolished when T cells are removed from the system. [] Furthermore, TOK-8801 was found to restore depressed antibody production in a stress model where the impairment was primarily attributed to helper T cell defects. []

Q2: What in vivo evidence supports the immunomodulatory activity of TOK-8801?

A2: TOK-8801 demonstrates a complex in vivo profile. While it suppressed the generation of anti-SRBC PFC in normal mice at 0.5 mg/kg oral administration, it effectively restored the suppressed antibody production in a restraint-stress mouse model. [] This suggests that TOK-8801 might exert differential effects depending on the baseline immune status, potentially acting as both an immunosuppressant and an immunostimulant depending on the context.

Q3: Has TOK-8801 been investigated in any disease models?

A3: Although detailed information is limited in the provided abstracts, there is mention of TOK-8801 being studied in the context of delayed-type hypersensitivity (DTH) reactions, immunologically induced arthritis, and spontaneous autoimmune disease in MRL/I mice. [, , ] These preliminary findings suggest that TOK-8801 might hold therapeutic potential for inflammatory and autoimmune conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

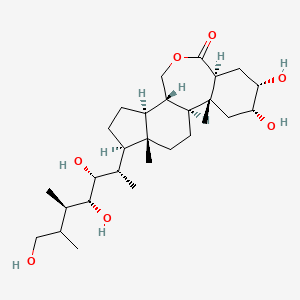

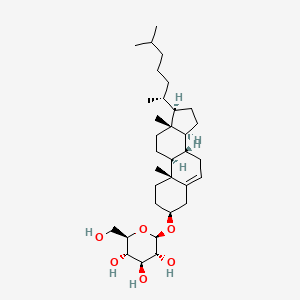

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)